2-Chloro-3-(dibromomethyl)thiophene
Overview
Description
2-Chloro-3-(dibromomethyl)thiophene is a halogenated thiophene derivative that belongs to the class of heterocyclic organic compounds. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(dibromomethyl)thiophene typically involves halogenation reactions. One common method is the bromination of 2-chlorothiophene using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(dibromomethyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: The compound can be reduced to form thiophene derivatives with fewer halogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Major products are sulfoxides and sulfones.
Reduction Reactions: Reduced thiophene derivatives with fewer halogen atoms.
Scientific Research Applications
2-Chloro-3-(dibromomethyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-Chloro-3-(dibromomethyl)thiophene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methoxythiophene: Another halogenated thiophene derivative with similar chemical properties.
2-Chloro-3-bromothiophene: A compound with one less bromine atom, showing different reactivity and applications.
2,3-Dibromothiophene: Lacks the chlorine atom, leading to variations in its chemical behavior
Uniqueness
2-Chloro-3-(dibromomethyl)thiophene is unique due to the presence of both chlorine and bromine atoms, which impart distinct reactivity and properties. This dual halogenation allows for a broader range of chemical modifications and applications compared to similar compounds .
Properties
IUPAC Name |
2-chloro-3-(dibromomethyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2ClS/c6-4(7)3-1-2-9-5(3)8/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEFSFALBLCATO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(Br)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482182 | |
Record name | 2-chloro-3-(dibromomethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57846-02-3 | |
Record name | 2-chloro-3-(dibromomethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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